Product packaging for Isothiazolo[4,5-c]pyridin-3-amine(Cat. No.:)

Isothiazolo[4,5-c]pyridin-3-amine

Cat. No.: B15328516
M. Wt: 151.19 g/mol
InChI Key: BQWMYYSCBOJCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiazolo[4,5-c]pyridin-3-amine (CAS 1367990-09-7) is a heterocyclic organic compound with the molecular formula C 6 H 5 N 3 S and a molecular weight of 151.19 g/mol. This solid compound requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a fused isothiazolopyridine derivative, this chemical scaffold is of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in the public domain, closely related structural analogs have been extensively investigated. In particular, isothiazolo[4,3-b]pyridine derivatives have been identified as potent and selective inhibitors of cyclin G-associated kinase (GAK), a key regulator of viral infection . These inhibitors are being pursued as potential broad-spectrum antiviral agents, with research demonstrating their activity against viruses such as the hepatitis C virus, dengue virus, and Ebola virus . The isothiazolopyridine core thus represents a privileged structure for developing novel chemical probes and therapeutic candidates targeting kinase-mediated pathways. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, refer to the provided Safety Data Sheet (SDS) for detailed hazard information, and adhere to all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3S B15328516 Isothiazolo[4,5-c]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

[1,2]thiazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H5N3S/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H,(H2,7,9)

InChI Key

BQWMYYSCBOJCRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SN=C2N

Origin of Product

United States

Advanced Synthetic Methodologies for Isothiazolo 4,5 C Pyridin 3 Amine and Its Derivatives

Strategic Precursor Synthesis and Functionalization

The successful synthesis of the target isothiazolopyridine system hinges on the careful design and preparation of appropriately functionalized pyridine (B92270) precursors. These precursors must possess the necessary reactive sites to facilitate the subsequent annulation of the isothiazole (B42339) ring.

Pyridine Ring Derivatization for Isothiazole Annulation

The journey towards isothiazolo[4,5-c]pyridin-3-amine often commences with the strategic derivatization of a pyridine ring. A common starting point is the use of substituted picolinonitriles or nicotinonitriles, which can be chemically manipulated to introduce the required functionalities for the subsequent isothiazole ring formation. For instance, the synthesis of related isothiazolo[4,5-b]pyridines has been achieved starting from commercially available 6-chloro-3-nitropicolinonitrile. rsc.org This highlights a general strategy where a substituted pyridine core is elaborated with functional groups that will ultimately become part of the fused isothiazole ring.

A crucial step in many synthetic routes is the introduction of a cyano group and an adjacent amino or potential amino group on the pyridine ring. For example, in the synthesis of the isomeric isothiazolo[3,4-b]pyridin-3-amine, 2-aminonicotinonitrile serves as a key precursor. This strategic placement of functional groups is paramount for the subsequent cyclization to form the desired fused heterocyclic system. The derivatization often involves nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions to install various substituents on the pyridine ring, thereby allowing for the synthesis of a diverse library of derivatives. nih.govnih.gov

The following table provides examples of pyridine precursors and their role in the synthesis of isothiazolopyridines.

PrecursorTarget Isothiazolopyridine IsomerKey Functionalization StepReference
2-AminonicotinonitrileIsothiazolo[3,4-b]pyridin-3-amineThionation of the nitrile to a thioamide
6-Chloro-3-nitropicolinonitrileIsothiazolo[4,5-b]pyridinesReaction with a thiol rsc.org
2,4-Dichloro-3-nitropyridine3,7-Disubstituted isothiazolo[4,3-b]pyridineSelective C-4 arylation and aminocarbonylation nih.gov

Preparation of Thioamide and Sulfenic Acid Intermediates

The conversion of a nitrile group on the pyridine precursor to a thioamide is a pivotal step in many synthetic pathways leading to isothiazoles. google.com This transformation introduces the sulfur atom necessary for the isothiazole ring. Thioamides can be prepared from the corresponding nitriles by reaction with a source of sulfide (B99878), such as hydrogen sulfide in the presence of a base like triethylamine (B128534) or by using an aqueous solution of a sulfide. google.com Lawesson's reagent is another common and effective reagent for the thionation of amides to thioamides. researchgate.net

Once the thioamide is formed, it serves as the direct precursor for the oxidative cyclization to the isothiazole ring. The mechanism of this cyclization is believed to proceed through a sulfenic acid intermediate, which is formed in situ. The thioamide is oxidized to this transient species, which then undergoes intramolecular cyclization with the adjacent amino group on the pyridine ring to form the N-S bond of the isothiazole. thieme-connect.com

Cyclization Reactions for Isothiazole Ring Formation

The final and defining step in the synthesis of the isothiazolo[4,5-c]pyridine core is the cyclization reaction that forms the isothiazole ring. Oxidative cyclization methods are predominantly employed for this transformation.

Oxidative Cyclization Protocols

Oxidative cyclization involves the intramolecular formation of a nitrogen-sulfur bond in a suitably substituted precursor, typically a 2-aminothiopicolinamide or a related thioamide derivative. This process is facilitated by an oxidizing agent.

Hydrogen peroxide is a widely used and effective oxidant for the cyclization of 2-aminothiopicolinamides to form the isothiazolopyridine ring system. nih.gov The reaction is typically carried out in a protic solvent such as methanol (B129727) at controlled temperatures, often starting at 0-5°C. The hydrogen peroxide oxidizes the sulfur atom of the thioamide, leading to the formation of a reactive intermediate that readily cyclizes. For instance, the oxidative cyclization of 2-aminothionicotinamide with hydrogen peroxide is a key step in the synthesis of 3-aminoisothiazolo[3,4-b]pyridine. Urea-hydrogen peroxide (UHP) has also been utilized as a stable and eco-friendly source of hydrogen peroxide for similar transformations. nih.gov

The following table summarizes the conditions for hydrogen peroxide-mediated cyclization in the synthesis of related isothiazolopyridines.

Starting MaterialOxidantSolventTemperatureProductReference
2-Aminothionicotinamide30% H₂O₂Methanol0–5 °C3-Aminoisothiazolo[3,4-b]pyridine
Substituted thiopicolinamide30% aq. H₂O₂MethanolRoom TemperatureIsothiazolo[4,3-b]pyridine derivative nih.gov

While hydrogen peroxide is common, other oxidizing agents can also be employed for the cyclization of thioamides to isothiazoles. thieme-connect.com These can include reagents like chromium trioxide supported on silica (B1680970) gel, which has been used for the solvent-free oxidative cyclization of 3-aminopropenethiones. thieme-connect.com In some cases, aerial oxidation can also facilitate the cyclization, particularly in the presence of a base. organic-chemistry.org The choice of oxidant and reaction conditions can be influenced by the specific substrate and the desired selectivity of the reaction. For example, photocatalytic oxidative cyclization of aromatic thioamides has been achieved using Cu₂O as a catalyst under light illumination. rsc.org Another approach involves the use of KI/H₂O₂ as a rapid and efficient system for related sulfonylation reactions, which proceeds through radical intermediates. nih.gov

Mechanistic Investigations of Oxidative Cyclization

The oxidative cyclization of thioamides or related precursors is a key step in the formation of the isothiazole ring in isothiazolo[4,5-c]pyridines. Mechanistic studies have provided valuable insights into these transformations, aiding in the optimization of reaction conditions and the development of new synthetic routes.

One notable study investigated the oxidative cyclization of a thioether intermediate in the synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine, a closely related isomer. The reaction, which uses bromine as the oxidant, was probed to determine whether it proceeds through a radical or an ionic pathway. The addition of a radical scavenger, 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO), did not inhibit the reaction, suggesting that the cyclization likely occurs via an ionic mechanism. rsc.org

The proposed ionic mechanism for the formation of a di-bromo isothiazolo[4,5-b]pyridine involves the initial reaction of the thioether with bromine to form a bromosulfonium intermediate. Subsequent intramolecular cyclization onto the nitrile group, followed by elimination, leads to the formation of the isothiazole ring. rsc.org While this study was conducted on the [4,5-b] isomer, the fundamental mechanistic principles of oxidative cyclization are likely to be relevant for the synthesis of isothiazolo[4,5-c]pyridines as well.

Further research into the specific mechanistic details of the oxidative cyclization leading to this compound would be beneficial for the rational design of more efficient synthetic protocols.

Metal-Catalyzed Cyclization Approaches

While metal-catalyzed cross-coupling reactions are extensively used for the functionalization of the isothiazolopyridine scaffold, their application in the primary cyclization step to form the isothiazolo[4,5-c]pyridine core is less documented. However, drawing parallels from the synthesis of related heterocyclic systems, metal-catalyzed approaches represent a promising avenue for future research.

For instance, copper-catalyzed cascade cyclization reactions have been effectively employed in the synthesis of benzo nih.govnih.govimidazo[2,1-a]isoquinolines, involving the formation of multiple C-N bonds in a single operation. researchgate.net Similar strategies, potentially utilizing copper or palladium catalysts, could be envisioned for the construction of the isothiazolo[4,5-c]pyridine ring system from appropriately functionalized pyridine and isothiazole precursors or acyclic starting materials.

Palladium-catalyzed carbonylative coupling reactions have also emerged as a powerful tool for the synthesis of complex heterocyclic frameworks, such as pyrido[2,1-α]isoindoles. rsc.org The development of analogous palladium-catalyzed cyclization methods for this compound could offer a modular and efficient entry to this scaffold.

Future research in this area could focus on the design of novel catalytic systems and the exploration of suitable starting materials to enable the direct, metal-catalyzed synthesis of the isothiazolo[4,5-c]pyridine core.

Metal-Free Synthetic Routes

Metal-free synthetic methodologies offer several advantages, including reduced cost, lower toxicity, and simplified purification procedures. Several metal-free approaches have been reported for the synthesis of the isothiazolopyridine scaffold.

A straightforward, high-yielding two-step synthesis of 3,6-dibromo-isothiazolo[4,5-b]pyridine has been developed, which proceeds under metal-free conditions. rsc.org This method involves the reaction of a dinitrile precursor with p-methoxybenzylthiol, followed by an oxidative cyclization with bromine. rsc.org This approach highlights the feasibility of constructing the isothiazole ring without the need for a metal catalyst.

Another general and efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines and indazoles has been reported, which may offer insights into metal-free strategies for the analogous isothiazolo[4,5-c]pyridines. rsc.org Additionally, three-component synthesis strategies, which can offer high atom economy and synthetic efficiency, have been explored for the construction of related heterocyclic systems and could be adapted for the metal-free synthesis of this compound. rsc.org

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful transformations for the construction of cyclic molecules, often proceeding with high regioselectivity and stereoselectivity. While specific examples of intramolecular cyclization for the direct synthesis of this compound are not extensively reported, this strategy holds significant potential.

The intramolecular 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes is a well-established method for the synthesis of isoxazoline- and isoxazole-fused heterocycles. rsc.org A similar approach, involving an intramolecular reaction of a suitably functionalized pyridine precursor bearing a nitrile sulfide or a related reactive intermediate, could provide a novel and efficient route to the isothiazolo[4,5-c]pyridine core.

Furthermore, intramolecular cyclization of amino acid-derived diazoketones has been shown to be an effective method for the synthesis of oxazinanones under metal-free conditions. rsc.org The adaptation of such intramolecular cyclization strategies, perhaps involving different reactive intermediates, could open up new avenues for the synthesis of this compound and its derivatives.

Regioselective Synthesis and Isomer Control

The regioselective synthesis of isothiazolopyridines is of paramount importance, as the biological activity can vary significantly between different isomers. The fusion of the isothiazole and pyridine rings can result in three possible isomers: [4,5-c], [5,4-b], and [4,3-b].

Strategies for [4,5-c] versus [5,4-b] and [4,3-b] Isomer Formation

The selective synthesis of a particular isothiazolopyridine isomer is typically achieved through the careful choice of starting materials and reaction conditions. The synthesis of the [4,5-b] and [4,3-b] isomers has been more extensively studied, often in the context of their potent inhibitory activity against cyclin G-associated kinase (GAK). rsc.orgnih.gov

A key strategy for achieving regioselectivity is the use of appropriately substituted pyridine precursors. For example, the synthesis of isothiazolo[4,5-b]pyridines has been accomplished starting from 2,3-dihalogenated pyridines, which allows for the regioselective introduction of substituents and subsequent cyclization to form the desired isomer. rsc.org In contrast, the synthesis of isothiazolo[4,3-b]pyridines often commences from 3-amino- or 3-nitro-2-halopyridines. nih.gov

The development of synthetic routes to dihalogenated isothiazolo[4,5-b]pyridines serves as a crucial platform for the regioselective synthesis of various derivatives of this specific isomer. rsc.org The ability to selectively functionalize these dihalogenated intermediates provides access to a wide range of substituted isothiazolo[4,5-b]pyridines.

A comparative study of the synthesis and biological activity of different isothiazolopyridine isomers highlighted the importance of the fusion pattern for GAK inhibition, with isothiazolo[4,3-b]pyridines showing potent activity while the corresponding isothiazolo[4,5-b]isomers were found to be inactive. rsc.org This underscores the critical need for regiocontrolled synthetic methods.

IsomerStarting Material ExampleKey Synthetic Feature
Isothiazolo[4,5-c]pyridine 4,5-Disubstituted PyridineCyclization across the 4,5-positions
Isothiazolo[5,4-b]pyridine 3-Amino-2-halopyridineCyclization involving the 2 and 3 positions of the pyridine
Isothiazolo[4,3-b]pyridine 2-Amino-3-halopyridineCyclization involving the 2 and 3 positions of the pyridine

This table provides a generalized overview of starting material strategies for achieving isomeric control.

Control of Substitution Patterns on the Fused Pyridine Ring

Once the desired isothiazolopyridine scaffold is constructed, the regioselective introduction of substituents onto the pyridine ring is a critical step in the synthesis of target molecules with specific properties. The use of dihalogenated isothiazolopyridine intermediates has proven to be a highly effective strategy for controlling the substitution pattern.

For instance, 3,6-dibromo-isothiazolo[4,5-b]pyridine can be selectively functionalized at either the 3- or 6-position through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. rsc.org The differential reactivity of the two bromine atoms allows for the sequential introduction of different substituents, providing access to a diverse range of 3,6-disubstituted isothiazolo[4,5-b]pyridines. rsc.org

Similarly, the synthesis of 3,5-dihalogenated isothiazolo[4,5-b]pyridines enables the regioselective functionalization at these positions. rsc.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for introducing aryl and heteroaryl groups at specific positions on the pyridine ring. rsc.orgnih.gov

The choice of catalyst, ligands, and reaction conditions can significantly influence the outcome of these functionalization reactions, allowing for a high degree of control over the final substitution pattern of the isothiazolo[4,5-c]pyridine derivatives.

Reaction TypePosition(s) FunctionalizedExample Reagents
Nucleophilic Aromatic Substitution 3- and 5-positionsAmines, Alkoxides
Suzuki-Miyaura Coupling 3-, 5-, and 6-positionsArylboronic acids, Pd catalyst
Sonogashira Coupling Halogenated positionsTerminal alkynes, Pd/Cu catalysts
Buchwald-Hartwig Amination Halogenated positionsAmines, Pd catalyst

This table summarizes common methods for the regioselective functionalization of the pyridine ring in isothiazolopyridines.

Modern Synthetic Advancements and Challenges

The synthesis of this compound and its derivatives is an area of active research, driven by the potential biological activities of this heterocyclic scaffold. Modern synthetic methodologies are continuously being explored to improve efficiency, reduce environmental impact, and enable large-scale production. This section details contemporary advancements and associated challenges in the synthesis of this important compound class, with a focus on multicomponent reactions, green chemistry principles, and industrial production considerations.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials, represent a highly efficient strategy for the synthesis of complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented in the literature, the application of MCRs to construct related isothiazolopyridine and other fused pyridine systems highlights the potential of this approach.

For instance, a three-component synthesis has been successfully employed for the preparation of isothiazolo[4,5-b]pyridin-5-one derivatives. researchgate.net This demonstrates the feasibility of assembling the core isothiazolopyridine skeleton in a single step. The general advantages of MCRs, such as operational simplicity, reduced waste, and the ability to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, make them an attractive area for future development in the synthesis of this compound derivatives.

The development of novel MCRs for the target scaffold could involve the strategic selection of starting materials that, upon reaction, would yield the desired 3-amino-substituted isothiazolo[4,5-c]pyridine core. Challenges in this area include the identification of suitable reaction partners and catalysts that can control the regioselectivity of the cyclization to favor the [4,5-c] fusion over other possible isomers.

Table 1: Examples of Multicomponent Reactions for Related Heterocyclic Systems

Product ScaffoldNumber of ComponentsKey Features
Isothiazolo[4,5-b]pyridin-5-one derivatives3Efficient assembly of the isothiazolopyridine core. researchgate.net
Pyrazolo-thiazolo-pyridine conjugatesMultipleFacile one-pot condensation for rapid analogue synthesis. mdpi.com
Thiazolopyrimidines3Solvent-free, eco-friendly synthesis with good to excellent yields. e-journals.in
Imidazopyridine-fused isoquinolinonesMultipleGBB reaction followed by intramolecular transformations. beilstein-journals.org

This table is for illustrative purposes to show the application of MCRs in similar heterocyclic systems, as direct MCRs for this compound are not widely reported.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant heterocycles to minimize environmental impact. youtube.comresearchgate.netyoutube.com While specific green chemistry protocols for the synthesis of this compound are not yet prevalent, research on related structures provides a roadmap for future improvements.

A key aspect of green chemistry is the use of sustainable solvents. For example, the synthesis of isothiazolo[5,4-b]pyridines has been explored using green principles, highlighting a move away from traditional volatile organic compounds. researchgate.net The use of water as a solvent is another cornerstone of green chemistry, and efficient syntheses of isothiocyanates, potential precursors, have been developed in aqueous media. rsc.org

Other green chemistry considerations applicable to the synthesis of this compound and its derivatives include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can lead to shorter reaction times and reduced energy consumption. researchgate.net

The primary challenge in applying these principles is to develop methods that are not only environmentally benign but also economically viable and produce the target compound with high purity and yield.

Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of a pharmaceutical ingredient like this compound presents a unique set of challenges. While specific industrial production details for this compound are not publicly available, general considerations for the scale-up of complex heterocyclic syntheses are relevant.

Key challenges in the industrial production of isothiazolopyridine derivatives include:

Cost of Starting Materials: The economic viability of a synthetic route on an industrial scale is heavily dependent on the cost and availability of the starting materials.

Process Safety: The handling of potentially hazardous reagents and intermediates at a large scale requires rigorous safety protocols and engineering controls.

Purification: Developing efficient and scalable purification methods to ensure the final product meets stringent pharmaceutical-grade purity standards is crucial. This often involves moving away from chromatographic methods, which are common in laboratory settings, to crystallization-based purifications.

Regulatory Compliance: The entire manufacturing process must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency.

The synthesis of various isothiazolopyridines has been reported, providing a foundation for potential industrial routes. nih.gov However, each step of a chosen synthetic pathway must be optimized for robustness, reproducibility, and cost-effectiveness to be suitable for large-scale manufacturing.

Chemical Reactivity and Functionalization Strategies of Isothiazolo 4,5 C Pyridin 3 Amine

Reactivity of the Amino Group at Position 3

The 3-amino group is a key site for derivatization, behaving as a typical aromatic amine. It can act as a nucleophile and can be converted into a diazonium salt, opening pathways to a wide range of functional groups.

Amide and Urea Formation

The primary amino group of Isothiazolo[4,5-c]pyridin-3-amine is expected to readily undergo acylation and related reactions to form amides and ureas. These reactions are fundamental in medicinal chemistry for modifying a molecule's properties.

Amide Formation: The reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) is a standard method for amide synthesis. Alternatively, direct coupling with carboxylic acids can be achieved using peptide coupling reagents (e.g., DCC, EDC, HATU) that activate the carboxylic acid for nucleophilic attack by the amine.

Urea Formation: The amino group can react with isocyanates to form substituted ureas. This reaction is typically high-yielding and proceeds under mild conditions, often just by mixing the reactants in a suitable aprotic solvent.

While specific examples for this compound are not detailed in current literature, the general conditions for these transformations are well-established.

Table 1: General Conditions for Amide and Urea Formation

Transformation Reagents Typical Solvents Base
Amide Formation Acyl Halide / Anhydride Dichloromethane (DCM), Tetrahydrofuran (THF) Pyridine, Triethylamine (B128534)
Carboxylic Acid Dimethylformamide (DMF), DCM Coupling Agents (EDC, HATU)

| Urea Formation | Isocyanate | THF, Acetonitrile | Not typically required |

Nucleophilic Substitutions and Derivatization

The lone pair of electrons on the nitrogen atom of the 3-amino group makes it nucleophilic. It can participate in substitution reactions, for instance, by reacting with alkyl halides. However, direct N-alkylation of aromatic amines can sometimes be challenging and may lead to mixtures of mono- and di-alkylated products. More controlled derivatization is often achieved through reductive amination with aldehydes or ketones, which first forms an imine intermediate that is then reduced to the corresponding secondary or tertiary amine.

Electrophilic and Nucleophilic Substitutions on the Ring System

The isothiazolopyridine core can also be functionalized, though the directing effects of the fused rings and the amino group can lead to complex regiochemical outcomes.

Halogenation

Direct halogenation of the isothiazolopyridine ring system is a viable strategy for introducing handles for further modification, such as cross-coupling reactions. Patent literature describing the synthesis of related compounds outlines general conditions for bromination. epo.orggoogle.comgoogleapis.com

The reaction typically employs a brominating agent in an organic solvent. The choice of agent and conditions can influence the regioselectivity and extent of halogenation.

Table 2: General Conditions for Bromination of Isothiazolopyridine Scaffolds

Parameter Conditions
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂), Hydrobromic Acid
Solvent Dichloromethane, Chloroform, Tetrahydrofuran, Acetonitrile, Acetic Acid
Temperature -78 °C to 100 °C

| Reference | google.comgoogleapis.com |

Introduction of Heteroatomic Substituents

Heteroatomic substituents can be introduced onto the isothiazolopyridine ring system, typically via nucleophilic aromatic substitution (SNAᵣ) on a pre-functionalized substrate (e.g., a halogenated derivative). This is a common strategy for building molecular complexity. For instance, a chloro or bromo substituent on the pyridine part of the ring system can be displaced by various N-, O-, or S-nucleophiles.

General conditions for such substitutions have been described in the context of synthesizing complex isothiazolopyridine derivatives. epo.orggoogleapis.comgoogleapis.comgoogle.com

Table 3: General Conditions for Nucleophilic Aromatic Substitution

Parameter Conditions
Nucleophiles Amines, Alcohols, Thiols, etc.
Solvent N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Tetrahydrofuran (THF), Acetonitrile, Dimethyl Sulfoxide (DMSO)
Base Potassium tert-butoxide, Potassium Carbonate, Cesium Carbonate
Temperature Room Temperature to 120 °C

| Reference | epo.orggoogleapis.comgoogle.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the structural diversification of heterocyclic systems. For this compound, these reactions typically require a halogenated precursor to serve as the electrophilic partner.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is widely used to introduce aryl or heteroaryl substituents onto heterocyclic cores. In the context of the isothiazolopyridine family, a bromo-substituted derivative is commonly used as the starting material for arylation.

Research on the closely related 6-bromo-isothiazolo[4,3-b]pyridin-3-amine has demonstrated successful Suzuki coupling with various arylboronic acids. nih.gov The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base, commonly potassium carbonate (K₂CO₃), in a mixture of solvents like dioxane and water. nih.gov These conditions facilitate the coupling of aryl groups to the pyridine ring of the scaffold. nih.gov Similarly, studies on 3,6-dibromo-isothiazolo[4,3-b]pyridine have shown that subsequent palladium-catalyzed Suzuki cross-coupling reactions with reagents like 3,4-dimethoxyphenylboronic acid can afford a range of 6-aryl-isothiazolo[4,3-b]pyridine analogues. nih.gov

The versatility of this reaction allows for the introduction of a diverse array of aryl and heteroaryl groups, significantly expanding the chemical space of the isothiazolopyridine scaffold.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Isothiazolopyridine Scaffolds

Starting MaterialBoronic Acid/EsterCatalystBaseSolventProductReference
6-Bromo-3-(substituted)-isothiazolo[4,3-b]pyridines4-Amino-3-methoxyphenylboronic acid pinacol esterPd(PPh₃)₄K₂CO₃Dioxane/H₂O6-(4-Amino-3-methoxyphenyl)-3-(substituted)-isothiazolo[4,3-b]pyridines nih.gov
3,6-Dibromo-isothiazolo[4,3-b]pyridine (after nucleophilic substitution at C3)3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O or DME/H₂O3-Substituted-6-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridines nih.gov
3,6-Dibromo-isothiazolo[4,5-b]pyridine(4-Fluorophenyl)boronic acidXPhos Pd G3K₃PO₄Dioxane/H₂O3-Bromo-6-(4-fluorophenyl)isothiazolo[4,5-b]pyridine rsc.org

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by palladium and copper complexes and is typically carried out in the presence of an amine base. organic-chemistry.org It is a highly effective method for introducing alkynyl moieties onto heterocyclic systems.

For the related isothiazolo[4,5-b]pyridine scaffold, it has been shown that a bromine atom at the 6-position is susceptible to Sonogashira coupling. rsc.org This suggests that a halogenated derivative of this compound could undergo similar reactions to yield alkynylated products. Such transformations are valuable for creating rigid, linear extensions from the core structure, which can be useful for probing biological interactions or for further synthetic modifications. However, attempts to perform a subsequent Suzuki coupling on a 3-(pyridin-3-ylethynyl)isothiazolo[4,5-b]pyridine resulted in the degradation of the triple bond, indicating potential limitations in sequential coupling strategies. rsc.org

While the Suzuki-Miyaura and Sonogashira couplings are well-documented for related isothiazolopyridine systems, other palladium-catalyzed cross-coupling reactions represent potential avenues for functionalization. These include reactions like the Buchwald-Hartwig amination for C-N bond formation, the Heck reaction for the introduction of alkenyl groups, and Stille or Negishi couplings. These methods offer alternative strategies for introducing diverse functional groups onto the this compound core, provided a suitable halogenated precursor is available.

Oxidation and Reduction Chemistry

The presence of a sulfur atom in the isothiazole (B42339) ring and the aromatic pyridine system imparts specific redox properties to this compound.

The sulfur atom within the isothiazole ring is susceptible to oxidation, which can lead to the formation of the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This transformation can be achieved using various oxidizing agents. For instance, the oxidative ring closure to form the isothiazole moiety in the synthesis of 3-amino-6-bromo-isothiazolo[4,3-b]pyridine is accomplished using hydrogen peroxide (H₂O₂). nih.gov The use of 30% hydrogen peroxide has also been reported in the synthesis of a 3,7-disubstituted isothiazolo[4,3-b]pyridine. nih.gov

Generally, the oxidation of isothiazole sulfur can be controlled to selectively produce either the sulfoxide or the sulfone. Milder oxidizing agents or controlled stoichiometry (one equivalent of the oxidant) tend to yield the sulfoxide, while stronger conditions or an excess of the oxidant lead to the sulfone. These oxidized derivatives can exhibit altered electronic properties and solubility, and the sulfonyl group, in particular, can act as a hydrogen bond acceptor. rsc.org

The reduction of the isothiazolopyridine scaffold can target different parts of the molecule. Catalytic hydrogenation is a common method for reducing nitro groups present on substituents without affecting the core heterocyclic structure. For example, a nitro group on a related scaffold was reduced to an amino group using palladium on carbon (Pd/C) and hydrogen gas. nih.gov

Reduction of the isothiazole ring itself is a more challenging transformation that typically requires harsh conditions. Such a reduction could potentially lead to the cleavage of the N-S bond and ring-opening, which would fundamentally alter the scaffold. The specific products would depend on the reagents and conditions used. While the reduction of nitro groups on the periphery of the molecule is well-established, specific methodologies for the controlled reduction of the isothiazole ring in this compound are not extensively detailed in the literature. nih.govnih.gov

Ring Transformation Reactions

The isothiazole ring, under certain conditions, can undergo ring-opening reactions, typically initiated by nucleophilic attack at the sulfur atom or by cleavage of the weak N-S bond. Common reagents for effecting such transformations in simple isothiazoles include strong bases, reducing agents, and certain nucleophiles. However, a comprehensive search of the scientific literature does not reveal any specific studies detailing ring transformation reactions for this compound.

In a more general context of isothiazole chemistry, ring transformations can lead to the formation of other heterocyclic systems. For example, treatment with hydrazine can lead to the formation of pyrazoles, while reaction with other nucleophiles can result in the formation of various acyclic and heterocyclic products. The stability of the fused pyridine ring in this compound would likely influence the feasibility and outcome of any such transformation.

One common rearrangement in nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the transposition of an endocyclic and an exocyclic nitrogen atom. This type of rearrangement is well-documented for certain 1,2,3-triazoles and has been observed in other fused heterocyclic systems. While theoretically possible for an appropriately substituted isothiazolopyridine, there is no evidence in the reviewed literature to suggest that this compound undergoes a Dimroth-type rearrangement.

Given the absence of specific experimental data, any discussion on the ring transformation reactions of this compound remains speculative and would require dedicated synthetic investigation.

Theoretical and Computational Investigations of Isothiazolo 4,5 C Pyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like Isothiazolo[4,5-c]pyridin-3-amine. These methods provide insights into the electron distribution and energy levels, which are critical determinants of the molecule's stability, aromaticity, and reactivity.

Electronic Structure and Aromaticity Analysis

The electronic structure of isothiazolopyridines is characterized by a fused aromatic system containing both electron-donating (amine) and electron-withdrawing (pyridine nitrogen, isothiazole (B42339) sulfur) features. DFT calculations are used to determine key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are another vital output of these calculations. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For the related isothiazolo[4,5-b]pyridine scaffold, MEP analysis was crucial in explaining its lack of affinity for Cyclin G-associated kinase (GAK). rsc.org The analysis showed a negative potential at the isothiazole nitrogen, which is incompatible with the negative potential in the GAK ATP-binding pocket, leading to electrostatic repulsion. rsc.org A similar analysis for this compound would be essential to predict its binding compatibility with various biological targets.

Table 1: Illustrative Quantum Chemical Parameters for Heterocyclic Compounds This table provides examples of parameters typically derived from DFT calculations for related heterocyclic systems, demonstrating the type of data generated.

Parameter Description Typical Value/Observation Reference
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -6.0 to -5.0 eV nih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -2.0 to -0.5 eV nih.gov
HOMO-LUMO Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. A larger gap implies greater stability. nih.gov

| MEP Surface | Maps electrostatic potential on the electron density surface. | Reveals sites for electrophilic (blue) and nucleophilic (red) attack. | rsc.org |

Prediction of Reactivity Sites

The MEP surface is a direct predictor of reactivity. Electron-rich regions (negative potential) are susceptible to electrophilic attack, while electron-poor regions (positive potential) are prone to nucleophilic attack. For this compound, the exocyclic amino group and the pyridine (B92270) nitrogen are expected to be primary sites of varying reactivity.

Furthermore, the analysis of HOMO and LUMO distribution provides a more nuanced view. The HOMO is often localized on the most electron-rich parts of the molecule, indicating the likely sites for oxidation or reaction with electrophiles. Conversely, the LUMO is localized on electron-deficient areas, indicating sites for reduction or reaction with nucleophiles. For isothiazolopyridine scaffolds, the precise arrangement of the sulfur and nitrogen atoms within the fused rings significantly alters this distribution, thereby dictating the regioselectivity of chemical reactions like substitutions and cross-coupling. rsc.orgresearchgate.net

Conformational Analysis and Molecular Geometry Optimization

Before any meaningful simulation or docking study can be performed, the most stable three-dimensional structure of the molecule must be determined. This is achieved through conformational analysis and geometry optimization, which are standard procedures in computational chemistry. Using quantum mechanical methods, the potential energy of the molecule is calculated as its bonds are rotated and its atoms are moved. The process aims to find the global minimum on the potential energy surface, which corresponds to the most stable, lowest-energy conformation of the molecule. This optimized geometry serves as the essential starting point for all subsequent molecular modeling studies, as it represents the most likely structure of the compound in a biological system.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a suite of computational techniques used to simulate and predict how a molecule (ligand) will interact with a biological target, such as a protein or enzyme.

Computational Analysis of Ligand-Target Interactions (Theoretical Aspects of Binding)

Molecular docking is a key technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. nih.govmdpi.com This method was extensively used to rationalize the differing biological activities of various isothiazolopyridine isomers as inhibitors of GAK. rsc.orgnih.gov

For example, docking studies of the potent GAK inhibitor, an isothiazolo[4,3-b]pyridine derivative, revealed several key interactions within the ATP-binding pocket of the enzyme. These included:

Hydrogen Bonding: A critical hydrogen bond forms between the isothiazole nitrogen and the backbone NH of a cysteine residue (Cys126) in the hinge region of the kinase. nih.gov

Chalcogen Bonding: A non-covalent interaction occurs between the sulfur atom of the isothiazole ring and backbone oxygens of nearby amino acids. nih.gov

Van der Waals Interactions: Favorable contacts are made by the substituents on the scaffold with various residues in the binding pocket. rsc.org

In contrast, when the isomeric isothiazolo[4,5-b]pyridine was docked into the same site, the altered geometry prevented it from forming these crucial interactions. The different placement of the nitrogen and sulfur atoms led to weaker hydrogen bonds and an unfavorable electrostatic profile, explaining its complete lack of GAK affinity. rsc.org A theoretical docking study of this compound would similarly predict its binding mode and affinity, providing a strong rationale for whether it is a promising candidate for a specific target.

Table 2: Key Interactions in Isothiazolopyridine-GAK Binding (Illustrative) This table compares the observed or predicted interactions for different isomers, highlighting the structural basis for activity.

Interaction Type Isothiazolo[4,3-b]pyridine (Active) Isothiazolo[4,5-b]pyridine (Inactive) Reference
H-bond to Hinge Region Strong interaction with Cys126 Weak or absent rsc.orgnih.gov
Chalcogen Bond Present and favorable Absent or misaligned nih.gov
Electrostatic Complementarity Favorable (positive potential on ligand matches negative on protein) Unfavorable (negative potential on ligand clashes with negative on protein) rsc.org

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies, often used interchangeably with Structure-Activity Relationship (SAR) studies in this context, aim to understand how a molecule's chemical structure influences its reactivity and, by extension, its biological activity. Computational studies are invaluable for building these relationships.

By synthesizing and testing various isomers and derivatives, and complementing the experimental results with molecular modeling, researchers can build robust SRR models. nih.gov For the isothiazolopyridine class, computational analyses have demonstrated that:

Scaffold Isomerism is Critical: Simply swapping the positions of the nitrogen and sulfur atoms between the [4,3-b] and [4,5-b] isomers completely abolishes GAK inhibitory activity. This is due to the profound impact on the molecule's electrostatic surface and its ability to form key hydrogen bonds. rsc.orgresearchgate.net

Substituent Position Matters: The placement of aryl groups on the pyridine ring also dramatically affects activity. Moving a substituent from position 6 to 5 or 7 on the isothiazolo[4,3-b]pyridine scaffold can drastically alter or eliminate GAK affinity, a finding rationalized by docking studies showing steric clashes or loss of favorable interactions. nih.govnih.gov

These computational SRR insights are crucial for "scaffold hopping" and rational drug design. rsc.org They explain why some molecular frameworks are active while closely related ones are not, guiding chemists to focus their synthetic efforts on scaffolds with the correct electronic and steric properties for a given target. rsc.org Any future investigation into this compound would heavily rely on these principles to predict its potential and guide the design of its derivatives.

Reaction Mechanism Elucidation through Computational Chemistry

In contrast, computational modeling has been applied to understand the structure-activity relationships of related isomers, such as isothiazolo[4,5-b]pyridines, particularly in the context of their interaction with biological targets like cyclin G-associated kinase (GAK). rsc.orgrsc.orgresearchgate.net For instance, molecular modeling was used to rationalize the inactivity of newly synthesized isothiazolo[4,5-b]pyridines as GAK inhibitors, suggesting that a less favorable electrostatic complementarity and weaker hydrogen bonding interactions were responsible for the lack of binding affinity. rsc.org These studies, however, are focused on receptor-ligand interactions rather than the elucidation of chemical reaction mechanisms.

The synthesis of the isothiazolo[4,5-c]pyridine scaffold, a necessary precursor to this compound, has been achieved through chemical synthesis. researchgate.net One established route involves the cleavage of the N-O bond of isoxazolopyridine-4-thiols, which yields hydroxy derivatives that can be further converted to the desired isothiazolo[4,5-c]pyridine core. researchgate.net A detailed mechanistic investigation of this transformation using computational chemistry methods has not been reported.

Such a computational study would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction. This would allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a deeper, quantitative understanding of the reaction pathway.

Given the importance of isothiazolopyridines in medicinal chemistry, future research endeavors may bridge this knowledge gap by applying computational chemistry to explore the reaction mechanisms associated with this compound and its derivatives.

Potential Scientific and Industrial Applications Non Medicinal

Building Blocks for Complex Heterocyclic Synthesis

The structural framework of Isothiazolo[4,5-c]pyridin-3-amine, featuring a fused pyridine (B92270) and isothiazole (B42339) ring system with a reactive amine group, makes it an attractive starting material, or "building block," for the construction of more complex chemical structures. The field of heterocyclic chemistry continuously seeks novel scaffolds to generate diverse molecular architectures.

The isothiazolopyridine core is a foundational element for synthesizing larger, multi-ring or polycyclic systems. Different synthetic approaches to isothiazolo-[5,4-b]- and -[4,5-c]-pyridines have been explored, demonstrating that these systems can be readily functionalized and elaborated upon. researchgate.net For instance, synthetic strategies often involve the cyclization of substituted pyridine precursors. The resulting fused ring system can then undergo further reactions, such as substitutions or condensations, to build additional rings. Research into the synthesis of various polycyclic compounds, such as thienotriazolopyrimidinones and pyrrolo-quinoxalines, showcases the methodologies that could be applied to isothiazolopyridine building blocks to create intricate molecular frameworks. mdpi.comnih.gov

The general strategy involves using a core bicyclic structure and adding new rings through a series of chemical reactions. For example, a common method is the condensation of a diamino-substituted heterocycle with various reagents to form new fused rings. mdpi.com This approach highlights how the amine group on this compound could be a key reactive site for initiating such synthetic cascades, leading to novel polycyclic structures.

Beyond simply adding more rings, this compound serves as a platform for creating unique fused ring architectures. The strategic fusion of different heterocyclic rings is a powerful tool in chemical synthesis to access novel compounds with unique properties. The synthesis of pyrido[3,4-c]pyridazines and their polycyclic derivatives illustrates how nitrogen-containing bicyclic systems can be starting points for complex structures. mdpi.com

The development of synthetic pathways often focuses on domino reactions or multicomponent condensations where several chemical bonds are formed in a single sequence. dmed.org.ua These efficient synthetic methods can be applied to isothiazolopyridine derivatives to construct novel fused systems. For example, a three-component reaction involving an aminothiazole derivative, an aldehyde, and Meldrum's acid has been used to create dihydro-thiazolo[4,5-b]pyridin-5-ones. dmed.org.ua This demonstrates a viable strategy for expanding the complexity of the this compound core.

Synthetic StrategyPrecursor TypeResulting SystemReference
Cleavage of N-O bondIsoxazolopyridine-4-thiolsIsothiazolo-[5,4-b]- and -[4,5-c]-pyridines researchgate.net
Oxidative Cyclization2,3-diaminothienopyrimidinoneThienotriazolopyrimidinone mdpi.com
CyclocondensationN-protected 3-pyridoneTetrahydropyridopyridazinone mdpi.com
Three-Component Condensation2-aminothiazole derivativeDihydro-thiazolo[4,5-b]pyridin-5-one dmed.org.ua
Cyclization CascadeThiadiazolopyrimidinePyrazolothiadiazolopyrimidine nih.gov

Applications in Materials Science

Heterocyclic compounds, particularly those with fused aromatic rings and heteroatoms like nitrogen and sulfur, often exhibit interesting electronic and photophysical properties. This makes them attractive candidates for applications in materials science, such as in the development of organic electronics and functional dyes.

The arrangement of atoms in the this compound scaffold, featuring a pyridine ring (electron-deficient) fused to an isothiazole ring, creates a molecule with distinct electronic characteristics. nih.govvulcanchem.com The presence of nitrogen and sulfur atoms introduces sites for specific electronic interactions, which can be harnessed in the design of new materials. While direct studies on this compound are limited, the foundational bicyclic system is recognized for its potential electronic properties. vulcanchem.com Theoretical studies using methods like density functional theory (DFT) on related isomers have been employed to investigate their ground-state and excited-state properties, which are crucial for understanding their electronic behavior. nih.gov Such computational approaches can predict how modifications to the core structure could tune the electronic properties for specific applications, such as in organic semiconductors or conductors.

Research into derivatives of the related isomer, isothiazolo[4,5-b]pyridine, has revealed promising optical properties, including fluorescence. nih.govresearchgate.net Studies on new ester derivatives of isothiazolo[4,5-b]pyridine have shown that these compounds exhibit UV-Vis absorption and fluorescence emission. nih.govresearchgate.net The emission spectra of these compounds were found to be dependent on the polarity of the solvent, a characteristic known as solvatochromism, which is valuable in the development of chemical sensors and functional dyes. nih.gov

The key findings from these studies on a related isomer are summarized below:

PropertyObservationSolventReference
UV-Vis Absorption Maxima320 nmEthanol nih.gov
UV-Vis Absorption Maxima318 nmn-hexane nih.gov
Fluorescence Emission Maxima430 nmEthanol nih.gov
Fluorescence Emission Maxima407 nmn-hexane nih.gov

These results indicate that the isothiazolopyridine scaffold can serve as a core chromophore (the part of a molecule responsible for its color and light-absorbing properties). The ease of synthesis for these derivatives suggests their potential for development as functional dyes. nih.gov Similar properties could be anticipated for derivatives of this compound, making it a target for research in optical materials.

Role in Agrochemical Research

The search for new herbicides with novel modes of action is a critical area of agrochemical research, driven by the need to manage weed resistance. Fused heterocyclic compounds are a rich source of new lead structures for herbicides. Academic research has demonstrated that scaffolds closely related to this compound possess significant herbicidal activity.

For example, novel herbicidal lead structures containing a 2,3-dihydro nih.govbldpharm.comthiazolo[4,5-b]pyridine scaffold have been shown to be strong inhibitors of acyl-ACP thioesterase, an important enzyme in plant fatty acid synthesis. beilstein-journals.org These compounds displayed potent herbicidal activity against commercially important weeds. beilstein-journals.org Greenhouse trials showed that these thiazolopyridine analogues provide excellent control of grass weed species in pre-emergence applications. beilstein-journals.org

Furthermore, a patent has been filed for isothiazolo[3,4-b]pyridines as a class of herbicides. google.com This demonstrates a direct industrial interest in the isothiazolopyridine core for agrochemical applications. The structural similarity between these active compounds and this compound suggests that it and its derivatives are promising candidates for investigation in the discovery of new herbicides.

Compound ClassProposed ApplicationTarget WeedsReference
2,3-dihydro nih.govbldpharm.comthiazolo[4,5-b]pyridinesHerbicide (Acyl-ACP thioesterase inhibitor)Grass weed species beilstein-journals.org
Isothiazolo[3,4-b]pyridinesHerbicideNot specified google.com
3-(pyridin-2-yl)benzothiazol-2-one derivativesHerbicide (PPO inhibitor)Broadleaf and monocotyledonous weeds nih.gov
4-amino-6-(5-aryl-1-pyrazolyl)-2-picolinic acidsHerbicide (Synthetic auxin)Broadleaf weeds mdpi.com

This body of research strongly supports the role of the isothiazolopyridine scaffold in agrochemical discovery, providing a solid academic basis for exploring this compound in this context.

As Chemical Probes for Research Purposes

While the primary research focus on this compound and its derivatives has been in the realm of medicinal chemistry, particularly as kinase inhibitors, the inherent structural and chemical properties of this scaffold suggest its potential utility as a chemical probe for various non-medicinal research applications. A chemical probe is a small molecule used to study biological systems, such as to identify the function of a protein or to elucidate a biological pathway. The isothiazolopyridine core, with its fused heterocyclic structure, provides a rigid framework that can be systematically modified to develop tools for chemical biology.

The application of isothiazolopyridine derivatives as chemical probes is an emerging area of interest. For instance, the development of fluorescent probes from related heterocyclic systems for biological imaging highlights a potential avenue for this compound. By chemically attaching a fluorophore to the core structure, or by designing derivatives that become fluorescent upon interaction with a specific biological target, researchers could potentially visualize and track cellular components or processes in real-time.

Furthermore, the known interaction of isothiazolopyridine isomers with specific protein kinases suggests that this compound could be developed into a selective probe for studying kinase biology. nih.govrsc.org Kinases play a crucial role in cell signaling, and selective probes are invaluable for dissecting their complex networks. A labeled version of this compound could be used for target identification and validation studies, helping to uncover new biological roles for specific kinases.

Detailed research findings on the specific use of this compound as a chemical probe are currently limited in publicly accessible scientific literature. However, the broader investigation into related isothiazolopyridine scaffolds provides a strong rationale for its potential in this area. The synthesis of various substituted isothiazolopyridines has been reported, demonstrating the chemical tractability of this system for creating a diverse library of potential probes. rsc.org

To illustrate the potential, one can consider the hypothetical development of an this compound-based probe. The amine group at the 3-position serves as a convenient handle for chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins.

Below is a data table summarizing the key characteristics of the this compound scaffold that are relevant to its potential development as a chemical probe.

PropertyRelevance for Chemical Probe Development
Fused Heterocyclic Core Provides a rigid and structurally defined platform for predictable interactions with biological targets.
3-Amino Group Offers a reactive site for the straightforward chemical attachment of functional moieties such as fluorophores, affinity tags, or cross-linking agents.
Potential for Kinase Interaction Based on studies of related isomers, it may serve as a starting point for developing selective probes to study kinase function and signaling pathways. nih.govrsc.org
Chemical Tractability Established synthetic routes for isothiazolopyridine derivatives allow for the systematic modification and optimization of probe properties. rsc.org

Further research is necessary to fully explore and validate the use of this compound as a chemical probe. This would involve the synthesis of derivatized versions of the molecule and their subsequent evaluation in various biological assays, such as fluorescence microscopy, affinity pull-down experiments, and activity-based protein profiling. The insights gained from such studies could provide valuable tools for the broader scientific community to investigate fundamental biological processes.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The exploration of any chemical scaffold is fundamentally dependent on its accessibility. For Isothiazolo[4,5-c]pyridin-3-amine, future research will necessitate the development of more efficient and versatile synthetic routes than those currently established.

Existing synthetic investigations for the isothiazolo[4,5-c]pyridine system have utilized isoxazolopyridine-4-thiols as precursors, proceeding through a key 4,6-dichloroisothiazolopyridine intermediate. researchgate.netrsc.org While foundational, these routes can be expanded upon using modern synthetic methodologies. Future efforts should focus on:

Palladium-Catalyzed Cross-Coupling: Drawing inspiration from the synthesis of related isothiazolopyridine isomers, the development of protocols using Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions on halogenated Isothiazolo[4,5-c]pyridine intermediates would enable the rapid generation of diverse compound libraries. rsc.orgnih.gov

Oxidative Cyclization Strategies: The synthesis of the related isothiazolo[4,5-b]pyridine isomer employs an efficient one-pot oxidative cyclization of a picolinonitrile precursor with bromine. rsc.org Investigating similar strategies starting from appropriately substituted 4-aminonicotinonitrile (B111998) derivatives could provide a more direct and atom-economical route to the this compound core.

Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors could offer improved reaction control, enhanced safety, and greater scalability, which are crucial for producing sufficient quantities for extensive screening and material science applications.

Exploration of Under-Investigated Reactivity Patterns

A deep understanding of a molecule's reactivity is crucial for its application. The reactivity of the this compound scaffold is not yet fully mapped, presenting a significant opportunity for fundamental chemical research.

Key areas for future investigation include:

Functionalization of the Amino Group: The exocyclic amine at the C-3 position is a prime handle for derivatization. Research on the isothiazolo[4,3-b]pyridine isomer has shown this group can be readily converted into a series of amides using standard coupling reagents. nih.gov A systematic study of its reactivity towards acylation, alkylation, sulfonylation, and diazotization would unlock a vast chemical space for creating new analogues.

Regioselective Functionalization of the Heterocyclic Core: The pyridine (B92270) and isothiazole (B42339) rings possess distinct electronic characteristics that will govern their susceptibility to electrophilic and nucleophilic attack. Future work should aim to selectively functionalize the heterocyclic core through reactions such as halogenation, nitration, and metalation, thereby providing new points for diversification.

Metal-Catalyzed C-H Activation: A cutting-edge approach would be the exploration of direct C-H activation/functionalization on the Isothiazolo[4,5-c]pyridine core. This would provide highly efficient and atom-economical routes to novel derivatives, bypassing the need for pre-functionalized halogenated intermediates.

Advanced Computational Studies for Predictive Chemistry

In silico methods are indispensable tools in modern chemical research for accelerating discovery and minimizing resource expenditure. For this compound, advanced computational studies can provide predictive insights to guide and rationalize experimental work.

Emerging research should leverage:

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and spectroscopic properties. This information is invaluable for predicting sites of reactivity for both electrophilic and nucleophilic reactions.

Molecular Docking and Dynamics: Inspired by studies on its isomers, which have been explored as kinase inhibitors, molecular docking can be used to screen this compound and its virtual derivatives against libraries of biological targets. rsc.orgnih.gov This can identify potential protein-ligand interactions and prioritize synthetic targets for drug discovery programs. Molecular dynamics simulations can further refine these models, providing insights into the stability of predicted binding modes. rsc.orgnih.gov

Proposed Research AreaComputational MethodPotential Outcome
Reaction Prediction Density Functional Theory (DFT)Identification of most reactive sites for substitution and functionalization.
Biological Target Identification Molecular DockingPrediction of binding affinity to proteins (e.g., kinases). nih.gov
Binding Mode Analysis Molecular Dynamics (MD)Understanding the stability and dynamics of ligand-protein complexes. rsc.org

Integration into New Material Architectures

The unique photophysical and electronic properties inherent to many fused N,S-heterocyclic systems suggest that this compound could serve as a valuable building block for novel functional materials. This remains a virtually unexplored frontier for this specific scaffold.

Future research could focus on:

Organic Electronics: The electron-deficient nature of the isothiazolopyridine core could be harnessed in the design of new organic semiconductors. Derivatives could be synthesized and evaluated for their charge-transport properties for potential use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

Chemosensors: Functionalization of the scaffold with specific receptor units or chromophores could lead to the development of novel chemosensors. Changes in the fluorescence or color of the molecule upon binding to specific ions or molecules could form the basis of a detection system.

Metal-Organic Frameworks (MOFs): The nitrogen atoms within the pyridine ring and the exocyclic amine group can act as coordination sites for metal ions. This presents an opportunity to use this compound or its derivatives as organic linkers for the construction of new MOFs with potentially interesting catalytic, storage, or separation properties.

Application as Scaffolds in Diverse Chemical Research Fields

The true value of a novel chemical entity is realized through its application. The this compound scaffold holds considerable promise for use in several areas of applied chemical research, particularly in medicinal chemistry and agrochemistry.

Medicinal Chemistry: Related isothiazolopyridine and thiazolopyridine systems are considered "privileged scaffolds" due to their ability to interact with multiple biological targets. researchgate.net Extensive research has demonstrated that these scaffolds are potent inhibitors of protein kinases, such as Cyclin G-associated kinase (GAK), and possess antiviral and anticancer activities. nih.govnih.gov It is a logical and compelling next step to synthesize libraries based on the this compound core for screening against a wide range of therapeutic targets.

Agrochemicals: The discovery of herbicidal activity in the related isothiazolo[3,4-b]pyridine (B8289327) class suggests that the broader family of isothiazolopyridines may have significant potential in agriculture. Screening of this compound derivatives for herbicidal, fungicidal, or insecticidal properties is a promising and underexplored avenue.

Probe Chemistry: Well-designed derivatives of this compound could be developed as chemical probes to study biological pathways. For instance, a fluorescently tagged derivative with high affinity and selectivity for a particular enzyme could be used to visualize that enzyme's location and activity within cells.

Q & A

Q. What established synthetic routes are available for Isothiazolo[4,5-c]pyridin-3-amine, and what reaction parameters critically influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, hydrazine derivatives can react with carbon disulfide to form the isothiazolo ring, as seen in analogous isothiazolo-pyrimidine systems . Key parameters include:
  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but require controlled conditions to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Lewis acids like ZnCl₂ or FeCl₃ can accelerate cyclization steps .
    Yields often range from 40–70%, depending on substituent compatibility and purification methods (e.g., column chromatography).

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with shifts at δ 8.2–8.5 ppm indicating pyridin-3-amine protons .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₆H₅N₃OS) .
  • X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in related imidazo-pyridine structures .

Q. What initial biological screening approaches are recommended for this compound derivatives?

  • Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:
  • Enzyme inhibition panels : Test against kinases, proteases, or phosphatases at 10 µM concentrations .
  • Cytotoxicity assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility screening : Measure in PBS, DMSO, and cell culture media to guide dose ranges .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers (<1 mM). Add co-solvents (e.g., 5% PEG-400) for in vitro assays .
  • Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via TLC or HPLC over 72 hours in PBS (pH 7.4) .

Q. What common functionalization reactions are feasible for this compound?

  • Methodological Answer :
  • Electrophilic substitution : Bromination at the pyridine C5 position using NBS (N-bromosuccinimide) in CCl₄ .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aryl groups at C4 .
  • Amide formation : React with acyl chlorides in the presence of Et₃N to modify the amine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed for this compound derivatives across assay systems?

  • Methodological Answer :
  • Assay standardization : Replicate experiments in identical conditions (e.g., cell passage number, serum batch) .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Metabolic stability tests : Incubate derivatives with liver microsomes to assess metabolite interference .

Q. What computational strategies enhance the design of this compound derivatives with improved target specificity?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict potency .
  • MD simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate binding stability .

Q. What critical factors should be considered when designing kinetic studies to elucidate enzymatic inhibition mechanisms?

  • Methodological Answer :
  • Substrate saturation : Vary substrate concentrations (0.1–10× Km) to distinguish competitive vs. non-competitive inhibition .
  • Pre-incubation time : Assess time-dependent inhibition by pre-incubating enzyme and inhibitor (0–60 min) .
  • Data fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate Ki values from Cheng-Prusoff equations .

Q. How does the electron-deficient nature of the isothiazolo-pyridine ring influence reactivity in medicinal chemistry applications?

  • Methodological Answer :
  • Electrophilic susceptibility : The electron-deficient pyridine ring enhances reactivity toward nucleophiles (e.g., SNAr reactions at C4) .
  • π-π stacking : Facilitates interactions with aromatic residues in enzyme active sites, as shown in fluorescence quenching studies .
  • Redox stability : Reduced susceptibility to metabolic oxidation compared to electron-rich heterocycles .

Q. What comparative structural advantages does this compound offer over isoxazole analogs in drug discovery?

  • Methodological Answer :
  • Bioisosteric replacement : The sulfur atom in isothiazole improves membrane permeability (logP ~2.1 vs. 1.5 for isoxazole) .
  • H-bonding capacity : The amine group at C3 enables stronger interactions with catalytic lysine residues in kinases .
  • Metabolic resistance : Isoxazole rings are prone to CYP450-mediated oxidation, whereas isothiazole derivatives exhibit longer half-lives in hepatic assays .

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